![molecular formula C6H4IN3 B596966 3-Iodoimidazo[1,2-a]pyrazine CAS No. 1233689-64-9](/img/structure/B596966.png)

3-Iodoimidazo[1,2-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

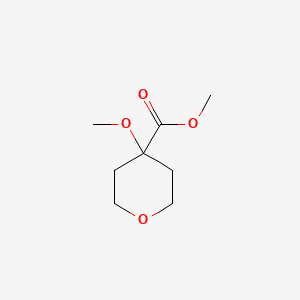

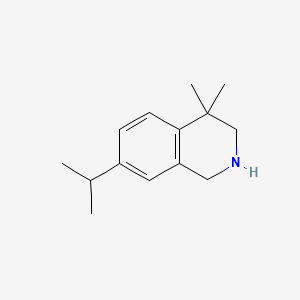

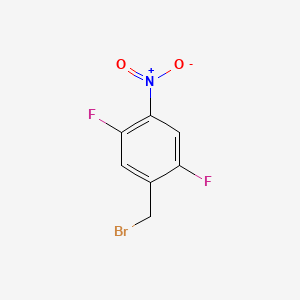

3-Iodoimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1233689-64-9 . It has a molecular weight of 245.02 and its molecular formula is C6H4IN3 . It is recognized as a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in several studies .Molecular Structure Analysis

The molecular structure of 3-Iodoimidazo[1,2-a]pyrazine consists of a fused bicyclic system with an imidazole ring . The structure is characterized by the presence of nitrogen atoms at the ring junction .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in various synthetic strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Aplicaciones Científicas De Investigación

Drug Discovery and Development

3-Iodoimidazo[1,2-a]pyrazine serves as a versatile scaffold in drug discovery due to its structural similarity to biologically active molecules . Its incorporation into new compounds can lead to the development of drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, and antitumor activities .

Antimicrobial Applications

This compound has been explored for its efficacy in combating various microbial infections. Research indicates that derivatives of imidazo[1,2-a]pyrazine, including the 3-iodo variant, show promise in antibacterial and antifungal applications, potentially leading to new treatments for resistant strains of bacteria and fungi .

Anti-inflammatory Applications

The anti-inflammatory potential of 3-Iodoimidazo[1,2-a]pyrazine is an area of interest due to the compound’s ability to modulate biological pathways involved in inflammation. While specific studies on this compound are limited, related structures have shown inhibitory effects on key inflammatory mediators, suggesting a promising avenue for further research .

Antiviral Research

3-Iodoimidazo[1,2-a]pyrazine may contribute to antiviral drug development. Its structural framework is conducive to chemical modifications that could enhance its interaction with viral components, thereby inhibiting viral replication and activity .

Antifungal Investigations

The search for new antifungal agents has led to the examination of 3-Iodoimidazo[1,2-a]pyrazine derivatives. These compounds have been tested for their ability to inhibit fungal growth, offering a potential pathway for the development of novel antifungal therapies .

Organic Synthesis and Material Science

In the field of organic synthesis, 3-Iodoimidazo[1,2-a]pyrazine is utilized as a building block for constructing complex organic compounds. Its reactivity allows for various chemical transformations, making it a valuable component in the synthesis of new materials with potential applications in material science .

Safety And Hazards

3-Iodoimidazo[1,2-a]pyrazine is classified as a dangerous substance . It has been assigned the GHS06 pictogram and the signal word "Danger" . The hazard statements associated with it are H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Imidazo[1,2-a]pyrazine has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character . Future developments in the field are expected to focus on the pattern and position of the substitution .

Propiedades

IUPAC Name |

3-iodoimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLVGKVJNAYIAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodoimidazo[1,2-a]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine](/img/no-structure.png)

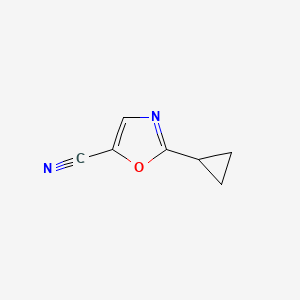

![2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B596891.png)